3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol
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Overview
Description
3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol is a complex organic compound that features a piperazine ring substituted with a phenylphenoxyethyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol typically involves multi-step organic reactions. One common method starts with the reaction of 1-(2-phenylphenoxy)ethylamine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-chloropropanol in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylphenoxy group may enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol: Similar structure but with a hydroxyethyl group instead of phenylphenoxy.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: Contains a chlorophenyl group instead of phenylphenoxy.
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-ol: Features a methoxyphenyl group.
Uniqueness
3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The phenylphenoxy group, in particular, can enhance the compound’s lipophilicity and binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5g/mol |
IUPAC Name |
3-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C21H28N2O2/c24-17-6-11-22-12-14-23(15-13-22)16-18-25-21-10-5-4-9-20(21)19-7-2-1-3-8-19/h1-5,7-10,24H,6,11-18H2 |
InChI Key |
SBIJRHPCAYDIEE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCCO)CCOC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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